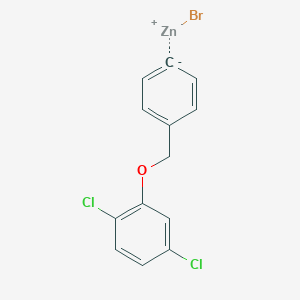
4-Cyano-2-fluoro-6-methylbenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cyano-2-fluoro-6-methylbenzoic acid is an organic compound with the molecular formula C9H6FNO2 It is a derivative of benzoic acid, featuring a cyano group, a fluoro group, and a methyl group as substituents on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyano-2-fluoro-6-methylbenzoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: The starting material, 2-fluoro-6-methylbenzoic acid, undergoes nitration to introduce a nitro group at the desired position.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as iron powder or catalytic hydrogenation.
Diazotization: The amino group is converted to a diazonium salt through diazotization using sodium nitrite and hydrochloric acid.
Sandmeyer Reaction: The diazonium salt is then subjected to a Sandmeyer reaction with copper(I) cyanide to introduce the cyano group, forming this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-Cyano-2-fluoro-6-methylbenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents such as potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products
Substitution: Products with different substituents replacing the fluoro group.
Reduction: 4-Amino-2-fluoro-6-methylbenzoic acid.
Oxidation: 4-Cyano-2-fluoro-6-carboxybenzoic acid.
Aplicaciones Científicas De Investigación
4-Cyano-2-fluoro-6-methylbenzoic acid is used in various scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound is explored for its potential use in the development of new materials with specific properties.
Agrochemicals: It is used in the synthesis of agrochemical products, including herbicides and pesticides.
Mecanismo De Acción
The mechanism of action of 4-Cyano-2-fluoro-6-methylbenzoic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the cyano and fluoro groups can enhance the compound’s binding affinity and specificity for its target.
Comparación Con Compuestos Similares
Similar Compounds
2-Fluoro-6-methylbenzoic acid: Lacks the cyano group, making it less versatile in certain synthetic applications.
4-Cyano-2-fluorobenzoic acid: Lacks the methyl group, which can affect its reactivity and applications.
4-Cyano-3-fluorobenzoic acid: The position of the fluoro group differs, leading to different chemical properties and reactivity.
Uniqueness
4-Cyano-2-fluoro-6-methylbenzoic acid is unique due to the combination of its substituents, which confer specific chemical properties and reactivity. The presence of both the cyano and fluoro groups enhances its potential for use in various synthetic and research applications, making it a valuable compound in organic chemistry.
Propiedades
Fórmula molecular |
C9H6FNO2 |
|---|---|
Peso molecular |
179.15 g/mol |
Nombre IUPAC |
4-cyano-2-fluoro-6-methylbenzoic acid |
InChI |
InChI=1S/C9H6FNO2/c1-5-2-6(4-11)3-7(10)8(5)9(12)13/h2-3H,1H3,(H,12,13) |
Clave InChI |
QQRZZMRNAADWEM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1C(=O)O)F)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(1-((6aR,8R,9R,9aR)-9-Fluoro-2,2,4,4-tetraisopropyl-9-methyltetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl)-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide](/img/structure/B14888733.png)
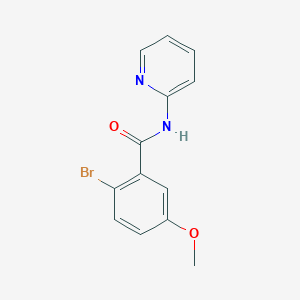
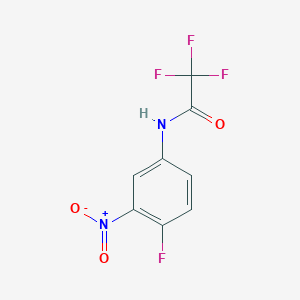
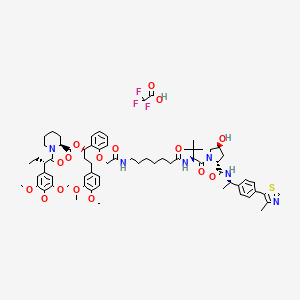
![Cyclobutyl((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)methanol](/img/structure/B14888761.png)
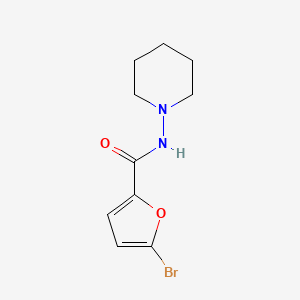
![Rel-tert-butyl (1R,3S)-5'-bromo-4'-chloro-3-hydroxyspiro[cyclopentane-1,3'-pyrrolo[2,3-b]pyridine]-1'(2'H)-carboxylate](/img/structure/B14888775.png)
![1-[4-(2-Amino-4-chlorophenyl)piperazin-1-yl]-3-phenylprop-2-en-1-one](/img/structure/B14888785.png)

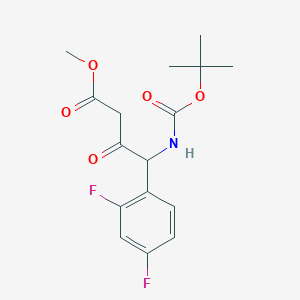
![Methyl 6-hydroxy-2-thiaspiro[3.3]heptane-6-carboxylate 2,2-dioxide](/img/structure/B14888798.png)
